molecular formula C10H10BrNO B8181125 7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one

7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B8181125
M. Wt: 240.10 g/mol
InChI Key: HJBLBMPEZZDWHA-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated and methyl-substituted derivative of the 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold. This heterocyclic compound features a bicyclic structure with a lactam ring, where the bromine atom at position 7 and the methyl group at position 5 contribute to its unique electronic and steric properties. The compound is of significant interest in medicinal chemistry due to the pharmacological versatility of the DHIQ core, which is present in natural products and synthetic molecules with anticancer, antiviral, and antimicrobial activities .

Synthesis of this compound typically involves functionalization of the DHIQ backbone through methods such as rhodium-catalyzed alkylation or radical cyclization. For instance, bromination of precursor amines using hydrobromic acid has been reported . The bromine substituent enhances electrophilic reactivity, while the methyl group modulates lipophilicity and metabolic stability, making it a promising candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

7-bromo-5-methyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h4-5H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBLBMPEZZDWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for constructing 3,4-dihydroisoquinolin-1(2H)-one scaffolds. A phenethylamide precursor undergoes acid-catalyzed cyclodehydration, as demonstrated in the synthesis of 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one. For 7-bromo-5-methyl derivatives, a substituted phenethylamide with pre-installed methyl and bromine groups would be ideal. However, regioselectivity challenges necessitate sequential functionalization.

Example Protocol :

  • Substrate Preparation : 3-Methoxy-N-phenethylacetamide (1.0 equiv) in PPA (polyphosphoric acid).

  • Cyclization : Heat at 170°C for 4 hours under nitrogen.

  • Workup : Neutralize with 20% KOH, extract with CH2_2Cl2_2, and purify via silica gel chromatography.
    Yield : 67% for unsubstituted dihydroisoquinolinone.

Skraup Condensation Adaptations

While Skraup condensation typically yields quinolines, modifications using glycerol and sulfuric acid have been applied to brominated anilines. For dihydroisoquinolinones, this method is less common but offers potential for one-pot cyclization and oxidation.

Bromination Methodologies

ParameterValue
Temperature0°C → 70°C
Reaction Time1.5 hours
Key ReagentsHBr, NaNO2_2, CuBr

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

NBS in sulfuric acid efficiently brominates electron-deficient aromatics. For 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one:

Protocol :

  • Reaction : 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one (0.186 mol) in conc. H2_2SO4_4 at 60°C.

  • Bromination : Add NBS (1.5 equiv) in portions over 3 hours.

  • Isolation : Extract with CH2_2Cl2_2, wash with brine, and recrystallize.
    Yield : 75%.

ParameterValue
SolventConcentrated H2_2SO4_4
Temperature60°C
Equivalents NBS1.5

Regioselectivity Note : The methyl group at position 5 directs bromination to position 7 via meta-directing effects, though strong acids may alter electronic profiles.

Methyl Group Introduction Strategies

Friedel-Crafts Alkylation

Introducing methyl groups via Friedel-Crafts requires careful substrate design to avoid over-alkylation. For 5-methyl derivatives:

Hypothetical Protocol :

  • Substrate : 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one.

  • Methylation : Treat with MeCl (1.2 equiv) and AlCl3_3 (1.5 equiv) in CH2_2Cl2_2 at 0°C.

  • Workup : Quench with ice water, extract, and purify.

Challenge : Competitive bromine displacement or ring oxidation may occur.

Integrated Synthetic Routes

Route 1: Cyclization → Bromination → Methylation

  • Cyclization : Bischler-Napieralski reaction of 3-methoxy-N-(3-methylphenethyl)acetamide.

  • Bromination : NBS/H2_2SO4_4 at 60°C.

  • Methylation : Ullmann coupling or Friedel-Crafts.
    Advantage : Modular steps allow optimization.

Route 2: Amino Precursor → Sandmeyer Bromination

  • Cyclization : Form 7-amino-5-methyl-3,4-dihydroisoquinolin-1(2H)-one.

  • Bromination : Sandmeyer reaction.
    Advantage : High regioselectivity for bromine at position 7.

Comparative Analysis of Methods

MethodYieldSelectivityComplexity
Sandmeyer Bromination63%HighModerate
NBS Bromination75%ModerateLow
Bischler-Napieralski67%HighHigh

Key Findings :

  • NBS bromination offers higher yields but requires harsh acidic conditions.

  • Sandmeyer reaction provides precise bromine placement but demands amino precursors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinolinones.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Dihydroisoquinolinone derivatives.

    Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is investigated for its potential as a pharmacophore in drug design, especially targeting neurological disorders like Parkinson's disease and schizophrenia. It acts as a positive allosteric modulator of dopamine D1 receptors, which are crucial in the treatment of these conditions. Research indicates that compounds similar to 7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one can alleviate symptoms associated with cognitive impairment in Parkinson's disease and may also be beneficial in treating attention deficit-hyperactivity disorder (ADHD) and depression .

Case Study: Neuroprotection
In preclinical studies, the compound demonstrated neuroprotective effects by modulating neurotransmitter systems, which may lead to improved motor functions and cognitive abilities in animal models of Parkinson's disease. This highlights its therapeutic potential and warrants further investigation into its mechanisms of action .

Organic Synthesis

Synthetic Intermediate
this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form quinones and reduction to yield dihydro derivatives. These reactions are often facilitated by catalysts such as palladium and bases like potassium carbonate.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeProducts FormedConditions
OxidationQuinonesPalladium catalyst, DMF
ReductionDihydro derivativesHydrogenation conditions
SubstitutionVarious substituted isoquinolinonesBase-catalyzed reactions

Biological Studies

Interaction with Biological Targets
Research has shown that this compound interacts with various biological macromolecules. Studies focus on its binding affinity to enzymes and receptors, which is essential for understanding its pharmacological profile. For example, investigations into its effects on G protein-coupled receptors (GPCRs) have revealed insights into its potential as a therapeutic agent .

Case Study: Binding Affinity
In vitro studies demonstrate that the compound exhibits significant binding affinity to dopamine receptors. This interaction is believed to enhance dopaminergic signaling, leading to improved outcomes in models of neurodegenerative diseases .

Industrial Applications

Material Development
Beyond medicinal uses, this compound is explored for its potential in developing novel materials and chemical processes. Its unique chemical properties make it a candidate for applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one may interact with enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions due to its size and electronegativity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The DHIQ scaffold allows for diverse substitutions, which significantly influence biological activity and physicochemical properties. Key structural analogs include:

Compound Name Substituents Key Properties/Activities References
7-Bromo-5-methyl-DHIQ Br (C7), CH₃ (C5) Enhanced electrophilicity, moderate LogP
6-Bromo-3-methyl-DHIQ Br (C6), CH₃ (C3) Antifungal activity vs. Pythium recalcitrans
5-Bromo-DHIQ Br (C5) σ₂ receptor PET imaging candidate
16g (Methoxybenzoyl-DHIQ) OCH₃, benzoyl (C2, C6, C7) Anticancer (GI₅₀ = 33 nM, NCI 60-cell)
6a (7,8-Dihydroxy-DHIQ) OH (C7, C8) HIV-1 integrase inhibition (13-fold loss vs. [6,5] system)

Key Observations :

  • Bromine Position : Bromine at C7 (7-Bromo-5-methyl-DHIQ) vs. C6 (6-Bromo-3-methyl-DHIQ) alters steric hindrance and electronic effects. For example, 6-Bromo derivatives show stronger antifungal activity, likely due to optimized interactions with oomycete targets .
  • Methoxy/Aryl Groups: Methoxybenzoyl-substituted DHIQs (e.g., 16g) exhibit nanomolar antiproliferative activity by disrupting tubulin polymerization, comparable to combretastatin A-4 .
  • Hydroxy Groups : Dihydroxy-DHIQs (e.g., 6a) are less potent in HIV-1 inhibition than fused [6,5] systems, highlighting the importance of ring conformation .
Physicochemical Properties
  • Conformational Effects : X-ray studies of sulfamoyloxy-DHIQs (e.g., 17f) reveal that adjacent carbonyl groups enforce a "steroid-like" conformation, critical for tubulin binding .

Biological Activity

7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrNC_{10}H_{10}BrN with a molecular weight of approximately 222.1 g/mol. The presence of the bromine atom in its structure is believed to enhance its reactivity and biological activity through mechanisms such as halogen bonding.

The biological activity of this compound primarily involves interactions with various biological targets, including enzymes and receptors. Studies suggest that compounds in the dihydroisoquinoline class can modulate enzyme activities or bind to specific receptors, influencing cellular pathways related to proliferation, apoptosis, and signal transduction.

Biological Activities

  • Anticancer Activity :
    • Research indicates that derivatives of dihydroisoquinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth in human leukemia (HL-60), breast cancer (MCF-7), and prostate cancer (LNCaP) cell lines with IC50 values ranging from 0.08 to 0.61 μg/mL .
    • A specific study on a related compound demonstrated promising results against multidrug-resistant cancer cell lines, indicating potential for overcoming resistance mechanisms .
  • Enzyme Inhibition :
    • Compounds containing the 3,4-dihydroisoquinoline scaffold have been identified as potential inhibitors of leucine aminopeptidase (LAP), an enzyme implicated in various physiological processes. In silico studies have predicted strong binding affinities, suggesting that further investigation into their inhibitory effects could reveal therapeutic applications .
  • Microbial Activity :
    • The compound has also been evaluated for antimicrobial properties. Related studies have shown that certain derivatives exhibit activity against phytopathogens like Pythium recalcitrans, highlighting their potential use in agricultural applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

StudyFindings
In vitro antiproliferative studies Showed significant activity against human cancer cell lines with varying IC50 values; some compounds demonstrated selectivity towards cancer cells over normal cells .
Enzyme inhibition assays Identified as a potential inhibitor of LAP; further studies indicated favorable pharmacokinetic properties .
Antimicrobial assessments Demonstrated efficacy against specific pathogens; one derivative achieved an EC50 value significantly lower than commercial antifungal agents .

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